molecular formula C9H10F2O2 B13500014 [4-(Difluoromethyl)-3-methoxyphenyl]methanol

[4-(Difluoromethyl)-3-methoxyphenyl]methanol

Cat. No.: B13500014
M. Wt: 188.17 g/mol
InChI Key: WNLVOYWPZNTEAE-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-methoxyphenyl]methanol is a fluorinated aromatic alcohol with a methoxy (-OCH₃) group at the 3-position and a difluoromethyl (-CF₂H) group at the 4-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in the preparation of biologically active molecules, such as azalamellarin D and lamellarin D, which exhibit anticancer properties . The difluoromethyl group enhances metabolic stability and bioavailability by balancing lipophilicity and electronic effects, making it advantageous in medicinal chemistry .

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

[4-(difluoromethyl)-3-methoxyphenyl]methanol

InChI

InChI=1S/C9H10F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-4,9,12H,5H2,1H3

InChI Key

WNLVOYWPZNTEAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CO)C(F)F

Origin of Product

United States

Preparation Methods

Fluorination Using Deoxofluor® Reagent

A prominent method involves the use of Deoxofluor®, a fluorinating agent, to introduce the difluoromethyl group onto a 3-formyl-4-methoxycinnamic acid derivative. The process proceeds under an inert atmosphere in dry dichloromethane at room temperature, followed by amide formation and purification by flash column chromatography. This method has been reported to yield difluoromethylated intermediates with good selectivity and purity.

Representative procedure excerpt:

  • 3-formyl-4-methoxycinnamic acid (0.030 g, 0.145 mmol) is suspended in dry dichloromethane.
  • Deoxofluor® (50% in toluene, 0.107 mL, 0.435 mmol) is added dropwise under argon.
  • The mixture is stirred for 45 minutes at room temperature.
  • After dilution and percolation through silica gel, amines (e.g., isopropylamine or methylamine hydrochloride) and triethylamine are added.
  • The reaction is stirred for 1 hour, followed by aqueous workup and chromatographic purification.

This method yields compounds such as N-methyl-3-[3-(difluoromethyl)-4-methoxyphenyl]-(E)-propenamide with yields around 60% and melting points near 170 °C, indicating high purity.

Multi-Step Synthesis via Azidodifluoromethyl Phenyl Sulfone Intermediates

Another synthetic route involves the preparation of azidodifluoromethyl phenyl sulfone intermediates, which can be further transformed into difluoromethylated aromatic compounds through reductive desulfonylation and silylation reactions.

Key steps include:

  • Synthesis of azidodifluoromethyl phenyl sulfone on a multi-gram scale.
  • Reductive desulfonylation in the presence of dimethylformamide and potassium fluoride at low temperatures.
  • Purification by extraction and silica-gel chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purification Notes
Deoxofluor® fluorination of 3-formyl-4-methoxycinnamic acid Deoxofluor® (50% in toluene), amines, triethylamine Room temp, argon, dry dichloromethane ~60 Flash column chromatography (ethyl acetate-hexane) Selective difluoromethylation; mild conditions
Azidodifluoromethyl phenyl sulfone route Azidodifluoromethyl phenyl sulfone, DMF, KF 0 °C to room temp, 1-2 hours 69-98 Silica gel chromatography Multi-gram scale; isotope labeling possible; high purity
Coupling of (4-methoxyphenyl)methanol with aryl halides (4-Methoxyphenyl)methanol, 3-bromo-2-nitro-phenol, Pd catalyst 150 °C, 24 h, nitrogen atmosphere 41 Silica gel chromatography Useful for methoxyphenylmethanol derivatives; moderate yield

Analytical and Purification Techniques

  • Flash column chromatography on silica gel is the standard purification method, using solvent gradients from hexane to ethyl acetate.
  • Thin-layer chromatography is employed to monitor reaction progress and purity.
  • Solvents such as dichloromethane and toluene are distilled and dried over molecular sieves to maintain anhydrous conditions.
  • Products are dried under high vacuum or nitrogen flow to remove residual solvents.
  • Characterization includes nuclear magnetic resonance spectroscopy (proton, carbon-13, fluorine-19), melting point determination, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include difluoromethylated phenols, methoxy-substituted benzaldehydes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of aromatic alcohols are heavily influenced by substituents. Below is a comparative analysis with key analogs:

[4-(Benzyloxy)-3-methoxyphenyl]methanol
  • Substituents : 3-OCH₃, 4-OBn (benzyloxy).
  • Key Differences : The benzyloxy group increases molecular weight and lipophilicity compared to the difluoromethyl group. This enhances membrane permeability but may reduce metabolic stability due to susceptibility to enzymatic cleavage .
  • Applications: Intermediate in synthesizing dimeric compounds like bis(4-(benzyloxy)-3-methoxyphenyl)methanol, which shows antiproliferative activity against cancer cells .
[4-(Difluoromethyl)-3-fluorophenyl]methanol
  • Substituents : 3-F, 4-CF₂H.
  • Key Differences: Replacement of methoxy with fluorine reduces steric bulk and polarity.
  • Applications: Limited data, but fluorinated analogs are often explored for CNS activity due to enhanced blood-brain barrier penetration .
3-(Aryl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazolines
  • Substituents : 3-OCH₃, 4-OCH₂(2,4-Cl₂C₆H₃).
  • Key Differences : The dichlorophenylmethoxy group introduces significant bulk and lipophilicity, which may improve target binding but increase toxicity risks. Chlorine atoms also confer stronger electron-withdrawing effects than fluorine .
Bis(4-(benzyloxy)-3-methoxyphenyl)methanol
  • Substituents : Dimeric structure with 3-OCH₃ and 4-OBn.
  • Key Differences: The dimeric form (MW ~500 g/mol) exhibits higher antiproliferative activity but may suffer from poor solubility and bioavailability compared to monomeric difluoromethyl analogs .

Key Observations :

  • Benzyl-protected analogs require additional deprotection steps, complicating synthesis.
  • Difluoromethyl-containing compounds may benefit from fluorinated building blocks to streamline synthesis .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Estimated) Metabolic Stability Bioavailability
[4-(Difluoromethyl)-3-methoxyphenyl]methanol ~196 1.8–2.2 High (CF₂H resists oxidation) Moderate
[4-(Benzyloxy)-3-methoxyphenyl]methanol ~244 2.5–3.0 Low (OBn cleavage) Low
[4-(Difluoromethyl)-3-fluorophenyl]methanol 176.14 1.5–1.8 High High

Key Findings :

  • The difluoromethyl group reduces polarity compared to hydroxyl or benzyloxy groups, enhancing membrane permeability .
  • Fluorine substitution minimizes metabolic degradation, improving half-life .

Biological Activity

[4-(Difluoromethyl)-3-methoxyphenyl]methanol is an organic compound characterized by its unique structural features, including a difluoromethyl group and a methoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₀F₂O₃, with a molecular weight of 204.17 g/mol. While specific biological activity data for this compound is limited, the potential biological interactions and applications can be inferred from its structural analogs and the properties of similar compounds.

The compound's reactivity is influenced by its functional groups:

  • Hydroxyl Group (-OH) : Participates in hydrogen bonding and nucleophilic reactions.
  • Difluoromethyl Group : Can undergo nucleophilic substitution or elimination reactions, enhancing lipophilicity and bioavailability.
  • Methoxy Group (-OCH₃) : Acts as a protecting group in synthetic pathways or participates in electrophilic aromatic substitution reactions.

Antioxidant and Anti-inflammatory Properties

Compounds with methoxy substitutions are often associated with antioxidant and anti-inflammatory activities. The presence of the difluoromethyl group may enhance these properties due to increased lipophilicity, allowing better membrane penetration and interaction with biological targets.

The mechanism of action for this compound likely involves:

  • Enhanced binding affinity to enzymes or receptors due to the difluoromethyl group.
  • Modulation of pharmacokinetic properties influenced by the methoxy group.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound:

Compound NameChemical FormulaSimilarity Score
(4-Fluoro-3-methoxyphenyl)methanolC₈H₉FO₂0.97
(3-Fluoro-4-methoxyphenyl)methanolC₉H₉FO₂0.95
3,5-Difluoro-4-methoxybenzyl alcoholC₉H₉F₂O0.93
(4-Ethoxy-3-fluorophenyl)methanolC₉H₁₁FO₂0.93

This table illustrates how this compound stands apart from other compounds due to its specific fluorinated structure, which may lead to distinct biological interactions.

Case Studies and Research Findings

While direct studies on this compound are scarce, research on related compounds provides insights into potential applications:

  • Anticancer Activity : Similar methoxy-substituted phenolic compounds have demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
  • Inflammatory Response Modulation : Compounds with similar structures have been shown to reduce inflammatory markers in animal models, suggesting that this compound may possess similar capabilities .

Q & A

Q. What are the common synthetic routes for [4-(Difluoromethyl)-3-methoxyphenyl]methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via difluoromethylation of phenolic precursors. A typical route involves:

Electrophilic substitution : Reacting 3-methoxy-4-hydroxybenzaldehyde with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of a base like cesium carbonate in DMF .

Reduction : The resulting aldehyde intermediate is reduced to the primary alcohol using NaBH₄ or LiAlH₄.

  • Critical Factors :

  • Gas evolution during difluoromethylation requires an oil bubbler to manage pressure .

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

  • Temperature : Optimal yields are achieved at 80–100°C for 6–12 hours.

    • Data Table :
Synthetic StepReagents/ConditionsYield (%)Purity (HPLC)
DifluoromethylationCs₂CO₃, DMF, 90°C65–75≥95%
Aldehyde ReductionNaBH₄, MeOH85–90≥98%

Q. How do fluorine substituents in this compound influence its physicochemical properties and bioavailability?

  • Methodological Answer : Fluorine substituents significantly alter:
  • Lipophilicity : The difluoromethyl group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life in vitro .
  • Electron-withdrawing effects : Stabilize the alcohol moiety against esterification or oxidation.
  • Experimental Validation :
  • LogP measurement : Use reversed-phase HPLC with a calibrated column .
  • Metabolic assays : Incubate with liver microsomes and quantify parent compound via LC-MS .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of this compound for chiral drug development?

  • Methodological Answer :
  • Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:IPA = 90:10) .
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during the reduction step to favor R/S configurations .
  • Validation :
  • Circular dichroism (CD) : Confirm absolute configuration.
  • NMR chiral shift reagents : Eu(hfc)₃ to distinguish enantiomers .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Impurity profiles : Characterize batches via LC-MS to identify by-products (e.g., residual aldehydes) that may skew bioassays .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times) using guidelines from the Research Institute for Fragrance Materials (RIFM) .
  • Meta-analysis : Aggregate data from PubChem, SciFinder, and peer-reviewed journals to identify trends, excluding unreliable vendors .

Q. What computational modeling approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina with protein structures from the PDB (e.g., CYP450 3A4) to map binding pockets .

  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

  • QSAR models : Train on fluorinated analogs to predict IC₅₀ values for enzyme inhibition .

    • Example Data :
Target ProteinDocking Score (kcal/mol)Predicted IC₅₀ (μM)
CYP3A4-8.212.5
COX-2-7.918.7

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